2,6-Dichloro-N,N-diphenylaniline
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Overview
Description
2,6-Dichloro-N,N-diphenylaniline is an organic compound with the molecular formula C18H13Cl2N. It is a derivative of aniline, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring, and two phenyl groups are attached to the nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dichloro-N,N-diphenylaniline can be synthesized through a Smiles rearrangement followed by an amide hydrolysis. The process involves the reaction of 2,6-dichloronitrobenzene with aniline under specific conditions to form the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound is often carried out using continuous flow processes. This method enhances efficiency, reduces waste, and improves sustainability. The process involves multiple steps, including chlorination, Friedel-Crafts cyclization, and hydrolysis .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, amines, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
2,6-Dichloro-N,N-diphenylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with different biomolecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of diclofenac sodium, the compound undergoes a series of reactions that involve the inhibition of cyclooxygenase enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloroaniline: A simpler derivative with only two chlorine atoms and an amino group.
N-Phenyl-2,6-dichloroaniline: Similar structure but with only one phenyl group attached to the nitrogen atom.
Uniqueness
2,6-Dichloro-N,N-diphenylaniline is unique due to its specific substitution pattern and the presence of two phenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Properties
CAS No. |
112974-58-0 |
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Molecular Formula |
C18H13Cl2N |
Molecular Weight |
314.2 g/mol |
IUPAC Name |
2,6-dichloro-N,N-diphenylaniline |
InChI |
InChI=1S/C18H13Cl2N/c19-16-12-7-13-17(20)18(16)21(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H |
InChI Key |
VVFFXWUIRHKWPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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